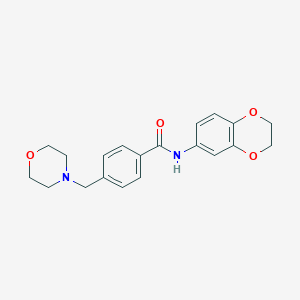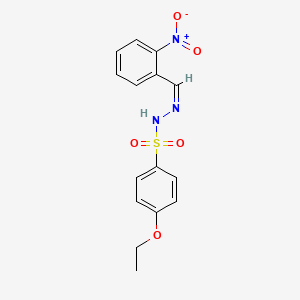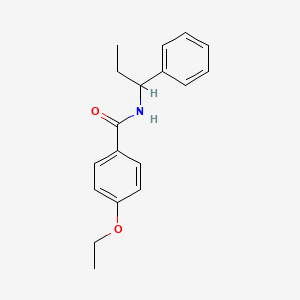![molecular formula C18H21N5O3 B5363846 5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline](/img/structure/B5363846.png)
5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a quinoxaline derivative that has been synthesized using various methods.
作用機序
The mechanism of action of 5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline is not fully understood. However, it has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor. By blocking the NMDA receptor, it can modulate the excitatory neurotransmission and reduce the influx of calcium ions into the cell, which can lead to neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the proliferation of cancer cells and induce apoptosis. In neuroscience, it has been shown to reduce the excitotoxicity and protect against neuronal damage. In infectious disease research, it has been shown to inhibit the growth of various bacterial strains.
実験室実験の利点と制限
One of the main advantages of 5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline is its potential as a lead compound for the development of novel drugs. It has been shown to exhibit various pharmacological activities, which make it an attractive target for drug development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It can exhibit cytotoxic effects at higher concentrations, which can limit its use in certain experiments.
将来の方向性
There are various future directions for the study of 5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline. One of the directions is the development of novel drugs based on this compound for the treatment of various diseases. Another direction is the study of its potential as a tool compound for the study of glutamate receptors in various neurological disorders. Additionally, the study of its potential as an antimicrobial agent for the treatment of bacterial infections is also an area of interest.
合成法
5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline can be synthesized using various methods, including microwave-assisted synthesis, solid-phase synthesis, and solution-phase synthesis. Among these methods, solution-phase synthesis is the most commonly used method. In this method, 2-(4-morpholinylcarbonyl)-1-piperazine and 2-chloroquinoxaline are reacted in the presence of a base to obtain this compound.
科学的研究の応用
5-{[2-(4-morpholinylcarbonyl)-1-piperazinyl]carbonyl}quinoxaline has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious disease research. It has been shown to exhibit antitumor activity and has been used as a lead compound for the development of novel anticancer agents. In neuroscience, it has been used as a tool compound to study the role of glutamate receptors in various neurological disorders. In infectious disease research, it has been shown to exhibit antimicrobial activity against various bacterial strains.
特性
IUPAC Name |
morpholin-4-yl-[1-(quinoxaline-5-carbonyl)piperazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c24-17(13-2-1-3-14-16(13)21-5-4-20-14)23-7-6-19-12-15(23)18(25)22-8-10-26-11-9-22/h1-5,15,19H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYVXYZQEVMHDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)N2CCOCC2)C(=O)C3=C4C(=CC=C3)N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5363778.png)
![2-({[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5363783.png)

![8-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5363796.png)

![ethyl 7-amino-6-cyano-8-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5363806.png)
![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(3-methylbutyl)amino]methyl}piperidin-2-one](/img/structure/B5363813.png)
![9-(7-chloroquinolin-4-yl)-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5363822.png)
![5-bromo-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5363825.png)
![4-chloro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzamide](/img/structure/B5363832.png)
![ethyl ({5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5363838.png)

![N-[2-(2-chlorophenoxy)ethyl]-1,2-dihydro-5-acenaphthylenecarboxamide](/img/structure/B5363866.png)